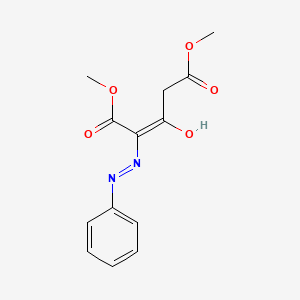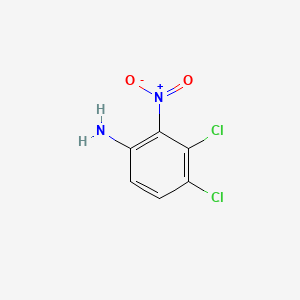
3,4-Dichloro-2-nitroaniline
Overview
Description
3,4-Dichloro-2-nitroaniline is a chlorinated nitroaniline derivative. It has a molecular weight of 207.02 and its IUPAC name is 3,4-dichloro-2-nitroaniline . It is known for its various industrial applications, including dyes, pigments, and pharmaceuticals.
Synthesis Analysis
The synthesis of chlorinated nitroaniline derivatives typically involves multiple steps including oxidation, etherification, reduction, alkylation, and further oxidation. 3,4-Dichloroaniline, a related compound, is produced by catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure .Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-2-nitroaniline can be inferred from similar compounds. The inclination of nitro substituents and the presence of hydrogen bonding motifs are key structural features.Chemical Reactions Analysis
Although specific chemical reactions of 3,4-Dichloro-2-nitroaniline are not detailed in the papers, the presence of chloro and nitro groups in the compounds studied suggests that similar reactivity patterns could be expected. For instance, the nitro group is typically a reactive site for reduction reactions, while the chloro substituents may undergo nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dichloro-2-nitroaniline can be inferred from the studies on related compounds. For example, the phase transitions and the temperature-dependent disorder of nitro groups indicate that the physical state of these compounds can be influenced by temperature changes.Scientific Research Applications
Environmental Biodegradation
3,4-Dichloro-2-nitroaniline, as a nitroaromatic compound, is significant in environmental studies due to its use in industrial and agricultural sectors. Research by Duc (2019) on anaerobic degradation of similar compounds, like 2-chloro-4-nitroaniline, by microbial strains such as Geobacter sp. KT7 and Thauera aromatica KT9, highlights the environmental impact and biodegradation processes. These strains can utilize such compounds as sole carbon and nitrogen sources, suggesting potential bioremediation strategies for nitroaromatic pollutants (Duc, 2019).
Water Treatment and Removal
The removal of nitroaniline compounds from water sources is a critical area of study. Mahmoud et al. (2016) investigated the use of γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbent for efficient removal of 4-nitroaniline from water. This research demonstrates the potential of advanced nanomaterials in purifying water from nitroaromatic compounds, which is essential for environmental protection and public health (Mahmoud et al., 2016).
Aerobic Degradation Pathways
Khan et al. (2013) explored the aerobic degradation of 2-chloro-4-nitroaniline, a related compound, by Rhodococcus sp. strain MB-P1. This study provides insights into the aerobic biodegradation pathways and mechanisms, which could be relevant for understanding the environmental fate and potential bioremediation of 3,4-dichloro-2-nitroaniline (Khan et al., 2013).
Crystal Structure Analysis
Understanding the crystal structure of nitroaniline derivatives is important for their applications in various fields. Hughes and Trotter (1971) provided detailed insights into the crystal structure of 2,6-dichloro-4-nitroaniline, which can be foundational for studies on similar compounds like 3,4-dichloro-2-nitroaniline (Hughes & Trotter, 1971).
Environmental Toxicity Assessment
The mutagenic and toxicological implications of nitroanilines, such as 3,4-dichloro-2-nitroaniline, in environmental samples are crucial for assessing their impact on ecosystems. Oliveira et al. (2009) evaluated dicloran's contribution to mutagenic activity in water samples, highlighting the importance of monitoring and mitigating the effects of such compounds on the environment (de Oliveira et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-dichloro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCVNPULEBIHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157579 | |
| Record name | Aniline, 3,4-dichloro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-nitroaniline | |
CAS RN |
132429-81-3 | |
| Record name | Aniline, 3,4-dichloro-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132429813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, 3,4-dichloro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-amino-3-methyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3032164.png)
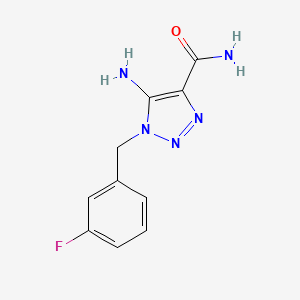
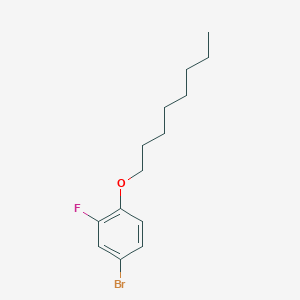
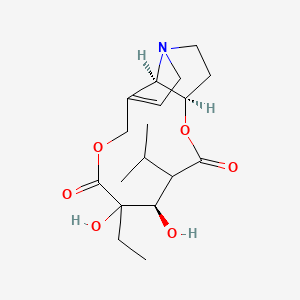
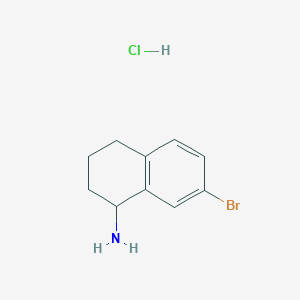
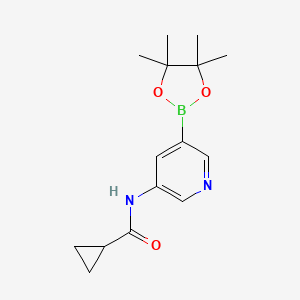
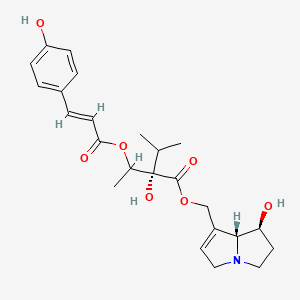

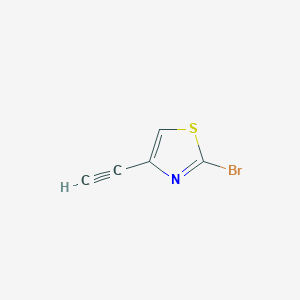
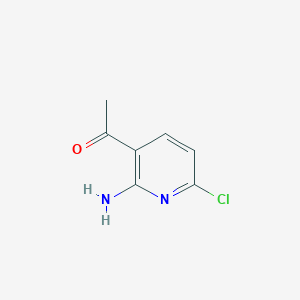

![7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B3032184.png)
